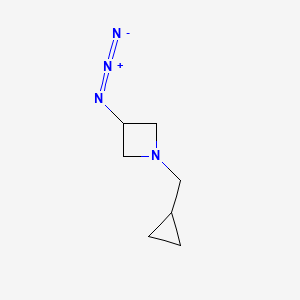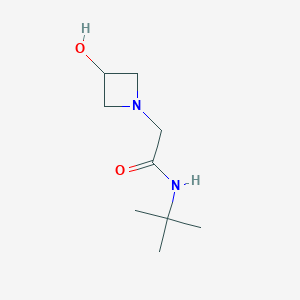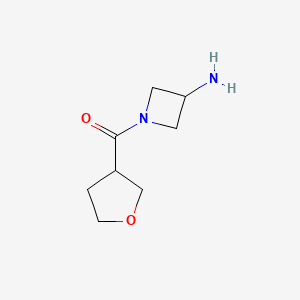
3-Azido-1-(ciclopropilmetil)azetidina
Descripción general
Descripción
3-Azido-1-(cyclopropylmethyl)azetidine is a chemical compound characterized by its unique structure, which includes an azetidine ring substituted with an azido group and a cyclopropylmethyl group
Aplicaciones Científicas De Investigación
3-Azido-1-(cyclopropylmethyl)azetidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mecanismo De Acción
Target of Action
Azetidines, in general, are known to be important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines are known for their unique reactivity driven by a considerable ring strain . This allows for unique interactions with their targets and can trigger specific changes under appropriate reaction conditions .
Biochemical Pathways
Azetidines are often used as motifs in drug discovery, polymerization, and chiral templates, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine, have been studied, showing a low melting temperature at 78 °c .
Result of Action
The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine, have been studied, showing that the strength of the nitro group decreases faster than that of the azide group during the heating process .
Action Environment
The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine, have been studied, showing that it has a low melting temperature at 78 °c .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(cyclopropylmethyl)azetidine typically involves the reaction of cyclopropylmethylamine with azidotrimethylsilane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent, such as dichloromethane, is common.
Industrial Production Methods: On an industrial scale, the production of 3-Azido-1-(cyclopropylmethyl)azetidine may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-1-(cyclopropylmethyl)azetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide.
Major Products Formed:
Oxidation: The oxidation of 3-Azido-1-(cyclopropylmethyl)azetidine can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically result in the formation of amines.
Substitution: Substitution reactions can yield various azido-substituted derivatives.
Comparación Con Compuestos Similares
3-Azido-1-(cyclopropylmethyl)azetidine is unique due to its specific structural features. Similar compounds include:
2-Azido-1-(4-(cyclopropylmethyl)piperazin-1-yl)ethan-1-one: This compound shares the azido group but has a different core structure.
3-Azido-1-(cyclopropylmethyl)piperidine: Another related compound with a piperidine ring instead of an azetidine ring.
Propiedades
IUPAC Name |
3-azido-1-(cyclopropylmethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-10-9-7-4-11(5-7)3-6-1-2-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRDWAELVQMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1488783.png)

![[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1488786.png)


![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)
![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)

![{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488798.png)
![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)

